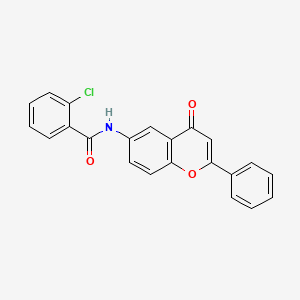

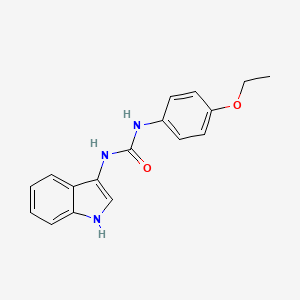

4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

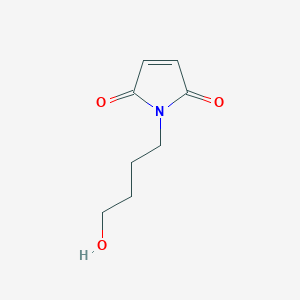

4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is commonly referred to as "DEAB," and it is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes.

科学的研究の応用

Carbonic Anhydrase Inhibition

Aromatic sulfonamides, including compounds with structural similarities to 4-(N,N-diethylsulfamoyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, have been investigated for their inhibition of carbonic anhydrase (CA) isoenzymes. These studies demonstrate the potential of such compounds in modulating enzyme activity, with implications for treating conditions like glaucoma, epilepsy, and certain types of tumors. For instance, three new aromatic sulfonamide inhibitors exhibited nanomolar inhibitory concentrations against CA I, II, IV, and XII isoenzymes, highlighting their selectivity and potential therapeutic utility (Supuran, Maresca, Gregáň, & Remko, 2013).

Neurological Applications

Research has also explored the use of benzamide derivatives in neurology, particularly for Alzheimer's disease (AD). A specific benzamide compound, acting as a selective serotonin 1A receptor imaging probe, facilitated the in vivo quantification of receptor densities in AD patients. This work supports the potential of benzamide derivatives in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).

Analytical Chemistry

In analytical chemistry, benzamide derivatives have been utilized in the separation and analysis of pharmaceutical compounds. For example, nonaqueous capillary electrophoresis methods developed for imatinib mesylate and related substances leverage the unique properties of these compounds for effective separation and quality control (Ye et al., 2012).

Histone Deacetylase Inhibition

The design and synthesis of certain benzamide derivatives have led to the discovery of potent histone deacetylase (HDAC) inhibitors. These compounds exhibit significant antitumor activity by blocking cancer cell proliferation and inducing apoptosis. Their selectivity towards HDACs 1-3 and 11 suggests their applicability in cancer treatment strategies (Zhou et al., 2008).

Advanced Materials

Benzamide derivatives have also been explored for their utility in advanced materials. For example, the synthesis and characterization of metal complexes with benzene sulphonamide derivatives underscore their potential in enhancing the biological and catalytic capabilities of ligands, opening avenues for pharmaceutical and chemical industry applications (Orie, Ike, & Nzeneri, 2021).

特性

IUPAC Name |

4-(diethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4S/c1-3-24(4-2)30(28,29)19-10-8-15(9-11-19)21(27)23-17-13-20(26)25(14-17)18-7-5-6-16(22)12-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFALGHDPEOTVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)

![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)